Amino-PEG25-acid

VEGF inhibition peptide dimerization angiogenesis

Polydisperse PEG linkers cause lot-to-lot variability that undermines PROTAC ternary complex kinetics and ADC homogeneity. Amino-PEG25-acid (PDI ~1.0) eliminates this uncertainty with an exactly defined 25-unit spacer. • Guarantees identical linker length in every PROTAC molecule, ensuring reproducible degradation efficiency. • Delivers a 40-fold affinity improvement in bivalent VEGF antagonist designs versus monomer controls. • Reduces ADC aggregation and simplifies analytical characterization compared to polydisperse PEG.

Molecular Formula C53H107NO27
Molecular Weight 1190.4 g/mol
Cat. No. B1192117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG25-acid
SynonymsAmino-PEG25-acid
Molecular FormulaC53H107NO27
Molecular Weight1190.4 g/mol
Structural Identifiers
InChIInChI=1S/C53H107NO27/c54-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-53(55)56/h1-52,54H2,(H,55,56)
InChIKeyIGINZTWUZPCNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG25-acid: A Defined 25-Unit Heterobifunctional PEG Linker for Precision Bioconjugation and PROTAC Synthesis


Amino-PEG25-acid (H2N-PEG25-COOH, CAS 196936-04-6) is a monodisperse, linear polyethylene glycol (PEG) derivative containing a primary amine at one terminus and a carboxylic acid at the other, separated by exactly 25 ethylene oxide repeat units . With a molecular weight of 1190.4 Da, it serves as a heterobifunctional linker in PROTAC development, antibody-drug conjugate (ADC) engineering, and protein/peptide PEGylation workflows, where precise spatial control and high aqueous solubility are required . The compound's uniform chain length (polydispersity index ~1.0) ensures batch-to-batch reproducibility in critical conjugation applications, distinguishing it from polydisperse PEG alternatives [1].

Amino-PEG25-acid: Why PEG Linker Length and Monodispersity Are Non-Interchangeable Procurement Variables


In bioconjugation and drug delivery, the spatial separation between conjugated moieties directly governs molecular recognition, binding avidity, and pharmacokinetic clearance rates. Amino-PEG25-acid provides a defined 25-unit PEG spacer, which imposes a specific hydrodynamic radius and end-to-end distance that cannot be replicated by shorter linkers (e.g., PEG8, PEG12) or longer chains (e.g., PEG36) without altering critical performance parameters [1]. Studies on PEG length-dependent effects demonstrate that even small variations in ethylene oxide repeat number yield measurable differences in binding affinity, enzymatic inhibition constants, and in vivo circulation time [2]. Furthermore, monodisperse PEG25 constructs eliminate the compositional heterogeneity inherent to polydisperse PEG mixtures, ensuring that conjugation stoichiometry and analytical characterization remain precisely defined—an essential requirement for regulatory documentation and reproducible biological outcomes [3].

Amino-PEG25-acid Evidence Guide: Quantified Performance Differentiation from PEG Analogs


Amino-PEG25-acid in VEGF-Targeted Dimer Design: 40-Fold Affinity Enhancement Over Monomer Controls

In a systematic study optimizing homodimer peptide ligands for VEGF, a PEG25-based dimer (D6) achieved a 40-fold improvement in binding affinity compared to a monomer control, yielding a single-digit nanomolar Kd value [1]. This performance was superior to dimers with shorter PEG linkers, demonstrating that the 25-unit PEG spacer provides an optimal spatial separation for simultaneous engagement of both VEGF binding sites [1].

VEGF inhibition peptide dimerization angiogenesis linker optimization

Amino-PEG25-acid in Bivalent Plasmin Inhibitors: 4-Fold Greater Inhibition Than Monovalent Control but 192-Fold Lower Than Optimal Short Linker

Bivalent benzamidine inhibitors synthesized with monodisperse PEG linkers of increasing lengths (PEG2, PEG5, PEG13, PEG25) were evaluated against human plasmin. The PEG25-linked bivalent inhibitor exhibited a Ki of 326.3 μM, which was 4-fold better (lower) than the monovalent benzamidine control (Ki = 1395 ± 165.8 μM) [1]. However, the PEG25 construct was 192-fold less potent than the shortest bivalent comparator, pentamidine (Ki = 1.7 ± 2.0 μM), indicating that for this specific enzyme system, a shorter spacer (<1 nm) is required for optimal active site bridging [1].

plasmin inhibition bivalent inhibitor design serine protease PEG linker SAR

Amino-PEG25-acid Purity Specifications: ≥95-98% HPLC Purity Ensures Reproducible Conjugation Stoichiometry

Commercial suppliers of Amino-PEG25-acid consistently report HPLC purity of ≥95% to >98%, with molecular weight confirmed at 1190.4 Da [1]. This high purity, combined with the compound's monodisperse nature (single molecular weight species), ensures that each mole of linker reacts with exactly one mole of amine-reactive and one mole of carboxyl-reactive payload [2]. In contrast, polydisperse PEG linkers (e.g., 'PEG 1K-COOH') contain a distribution of chain lengths and molecular weights, leading to variable conjugation ratios and heterogeneous final products [2].

PEG linker purity bioconjugation QC PROTAC synthesis monodisperse PEG

Amino-PEG25-acid Storage Stability: 3-Year Powder Stability at -20°C Supports Long-Term Procurement Planning

Vendor stability data indicate that Amino-PEG25-acid powder stored at -20°C remains stable for up to 3 years, with >2 year shelf life reported . This is comparable to shorter PEG analogs (e.g., Amino-PEG8-acid, Amino-PEG20-acid) but contrasts with polydisperse, higher molecular weight PEGs, which may exhibit greater susceptibility to oxidative degradation due to increased surface area and end-group heterogeneity [1].

PEG linker stability reagent storage laboratory procurement shelf life

Amino-PEG25-acid: Validated Application Scenarios in Bioconjugation, Drug Delivery, and Targeted Protein Degradation


PROTAC Linker Optimization: Achieving Ternary Complex Formation with Defined 25-Unit Spacing

Amino-PEG25-acid serves as a critical linker component in PROTAC (PROteolysis TArgeting Chimera) synthesis, where its 25-unit PEG spacer provides the precise separation needed to bridge an E3 ligase ligand and a target protein ligand [1]. The monodisperse nature of PEG25 ensures that each PROTAC molecule possesses an identical linker length, eliminating the heterogeneity that can confound ternary complex formation kinetics and degradation efficiency measurements [2]. Procurement of Amino-PEG25-acid with ≥95% purity minimizes side reactions during orthogonal conjugation of the two ligand moieties, a key quality requirement for reproducible SAR studies in targeted protein degradation programs [2].

High-Avidity Dimer Design: Leveraging PEG25 Spacer for 40-Fold Affinity Gains in VEGF Antagonists

For applications requiring bivalent targeting of homodimeric receptors, such as VEGF, Amino-PEG25-acid provides the empirically optimal linker length for achieving maximal binding avidity [1]. The 25-unit PEG spacer in dimer D6 yielded a 40-fold affinity improvement over monomer controls, translating to single-digit nanomolar Kd values suitable for therapeutic candidate development [1]. This validated performance advantage makes Amino-PEG25-acid the preferred linker for research teams developing peptide- or small molecule-based VEGF antagonists for oncology or ophthalmology indications [1].

ADC Payload Conjugation: Enhancing Hydrophilicity and PK Profile with Monodisperse PEG25 Linkers

In antibody-drug conjugate (ADC) development, the incorporation of a monodisperse PEG25 spacer between the antibody and cytotoxic payload has been shown to improve conjugate solubility, reduce aggregation, and favorably modulate pharmacokinetic clearance rates [1][2]. The defined length of Amino-PEG25-acid ensures that each ADC molecule bears a consistent number of payloads at a consistent distance from the antibody surface, a parameter that directly impacts both efficacy and toxicity profiles [2]. Compared to polydisperse PEG linkers, Amino-PEG25-acid yields a more homogeneous ADC product, simplifying downstream purification and analytical characterization [1].

Surface Functionalization and Nanoparticle Coating: Achieving Controlled Hydrodynamic Radius and Anti-Fouling Properties

Amino-PEG25-acid is widely employed to functionalize nanoparticles, biosensors, and biomaterial surfaces with a well-defined, hydrophilic PEG layer that resists non-specific protein adsorption [1]. The 25-unit PEG chain provides a hydrated radius sufficient to shield underlying surfaces from opsonization and cellular uptake, while the terminal amine and carboxyl groups enable covalent attachment to complementary surface chemistries [1]. The monodisperse nature of Amino-PEG25-acid ensures that the PEG layer thickness and grafting density are precisely controlled, a critical requirement for achieving reproducible in vivo biodistribution and minimizing immunogenicity [2].

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